molecular formula C9H7ClO3S B13839445 2-((3-Chloro-2-formylphenyl)thio)acetic Acid

2-((3-Chloro-2-formylphenyl)thio)acetic Acid

Cat. No.: B13839445
M. Wt: 230.67 g/mol
InChI Key: NGHKEQMNYSFZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chloro-2-formylphenyl)thio)acetic Acid is an organic compound characterized by the presence of a chloro-substituted benzene ring, a formyl group, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-2-formylphenyl)thio)acetic Acid typically involves the acylation of thiols. One common method is the reaction of 3-chloro-2-formylphenyl thiol with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-2-formylphenyl)thio)acetic Acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

    Oxidation: 2-((3-Chloro-2-carboxyphenyl)thio)acetic Acid.

    Reduction: 2-((3-Chloro-2-hydroxymethylphenyl)thio)acetic Acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Chloro-2-formylphenyl)thio)acetic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((3-Chloro-2-formylphenyl)thio)acetic Acid exerts its effects is primarily through its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-((3-Bromo-2-formylphenyl)thio)acetic Acid: Similar structure but with a bromo substituent instead of chloro.

    2-((3-Methyl-2-formylphenyl)thio)acetic Acid: Similar structure but with a methyl substituent instead of chloro.

Uniqueness

2-((3-Chloro-2-formylphenyl)thio)acetic Acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological molecules. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its bromo or methyl counterparts .

Properties

Molecular Formula

C9H7ClO3S

Molecular Weight

230.67 g/mol

IUPAC Name

2-(3-chloro-2-formylphenyl)sulfanylacetic acid

InChI

InChI=1S/C9H7ClO3S/c10-7-2-1-3-8(6(7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13)

InChI Key

NGHKEQMNYSFZSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.